Phenylphosphinic acid

Description

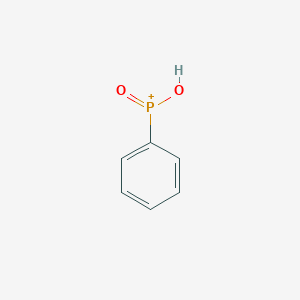

Structure

3D Structure

Properties

IUPAC Name |

hydroxy-oxo-phenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQVWTDLQQGKSV-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923631, DTXSID80859679 | |

| Record name | [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_16137 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Phosphinic acid, P-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

121-70-0, 1779-48-2 | |

| Record name | Phosphinic acid, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylphosphinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphinic acid, P-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylphosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenylphosphinic acid CAS number 1779-48-2 properties

An In-depth Technical Guide to Phenylphosphinic Acid (CAS 1779-48-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS: 1779-48-2), also known as benzenephosphinic acid, is an organophosphorus compound with the formula C₆H₇O₂P.[1] It is characterized by a phenyl group and a hydrogen atom directly bonded to a phosphorus center, along with one hydroxyl group and one phosphoryl oxygen. This structure imparts unique chemical properties that make it a versatile intermediate and reagent in organic synthesis, materials science, and medicinal chemistry.[2][3] Its applications range from its use as a catalyst and flame retardant to a precursor for more complex molecules in drug discovery.[4][5][6] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on data and protocols relevant to a research and development setting.

Core Properties and Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

General and Chemical Identification

| Property | Value | Reference(s) |

| CAS Number | 1779-48-2 | [1][7] |

| Molecular Formula | C₆H₇O₂P | [1][2] |

| Molecular Weight | 142.09 g/mol | [1][2] |

| IUPAC Name | Benzenephosphinic acid | [1] |

| Synonyms | Phenylphosphonous acid, Hydroxyphenylphosphine oxide | [2][8] |

| InChI Key | MLCHBQKMVKNBOV-UHFFFAOYSA-N | [2] |

| SMILES | O--INVALID-LINK--c1ccccc1 | |

| Appearance | White crystals or crystalline powder | [9][10] |

Physical and Thermodynamic Properties

| Property | Value | Reference(s) |

| Melting Point | 83-85 °C | [10] |

| Boiling Point | 180 °C (Decomposes) | [10] |

| Density | 1.358 - 1.376 g/cm³ | [1][10] |

| Water Solubility | 7.7 g/100 mL (at 25 °C) | [5][10] |

| logP (Octanol-Water) | -0.33 to 0.779 | [1][11] |

| pKa | 2.1 (at 17 °C) | [10] |

| Vapor Pressure | 0.001 mmHg (at 25 °C) | [5] |

| Enthalpy of Fusion (ΔfusH°) | 12.80 kJ/mol | [11] |

Solubility Profile

This compound's hydrophilicity is indicated by its low logP value.[1] Its solubility varies significantly with the solvent's polarity.

| Solvent Class | High Solubility | Low Solubility |

| Examples | Water, Ethanol, Acetone, DMSO | Benzene, Hexane, Carbon Tetrachloride, Diethyl Ether |

| Reference(s) | [1][2][10] | [1][10] |

Structural and Spectroscopic Data

The structure of this compound features a tetrahedral phosphorus atom with sp³ hybridization.[1]

Structural Parameters

| Parameter | Value | Reference(s) |

| P=O Bond Length | 1.48 Å | [1] |

| P–C Bond Length | 1.80 Å | [1] |

| O–P–O Bond Angle | ~109.5° | [1] |

| Polar Surface Area | 84.41 Ų | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum | Key Peaks / Characteristics | Reference(s) |

| ¹H NMR | Spectra available for review. | [12] |

| ¹³C NMR | Spectra available for review. | [12] |

| IR Spectroscopy | 1150 cm⁻¹ (P=O stretch), 950 cm⁻¹ (P–O–H bend), 750 cm⁻¹ (P–C aromatic) | [1] |

| Mass Spectrometry | Mass spectrum data available via NIST WebBook. | [13] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and key reactions of this compound are provided below.

Synthesis of this compound

A modern and straightforward method for synthesizing monosubstituted phosphinic acids like this compound involves a palladium-catalyzed cross-coupling reaction.[14]

Protocol: Pd-Catalyzed P-Arylation

-

Reactants : Anilinium hypophosphite, an aromatic electrophile (e.g., iodobenzene), and a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine (B1218219) ligand).

-

Solvent : A suitable organic solvent such as toluene (B28343) or dioxane.

-

Procedure : a. To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the anilinium hypophosphite, aromatic electrophile, palladium catalyst, and ligand. b. Add the solvent and a base (e.g., a tertiary amine like triethylamine). c. Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC. d. After cooling, perform an aqueous workup. Acidify the aqueous layer to protonate the phosphinate salt. e. Extract the product into an organic solvent (e.g., ethyl acetate). f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification : The crude product can be further purified by recrystallization as described in Protocol 4.2.

Caption: General workflow for synthesizing this compound via Pd-catalyzed coupling.

Purification

Obtaining high-purity this compound is critical for subsequent applications. Recrystallization is a common and effective method.[10]

Protocol: Purification by Recrystallization

-

Solvent Selection : Water is a suitable solvent for recrystallization, given the compound's solubility of 7.7 g/100 mL at 25 °C.[10]

-

Procedure : a. Dissolve the crude this compound in a minimal amount of hot deionized water. b. If the solution is colored, activated charcoal can be added and the solution hot-filtered to remove impurities. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the white crystals by vacuum filtration. e. Wash the crystals with a small amount of ice-cold water or cold diethyl ether.[10] f. Dry the purified crystals in a vacuum desiccator to remove residual solvent.

Key Reaction: Oxidation to Phenylphosphonic Acid

A well-documented reaction of this compound is its oxidation to phenylphosphonic acid, which is a common precursor for various other compounds.[15][16]

Protocol: Oxidation using Nitric Acid

-

Materials : this compound (10.0 g, 69.7 mmol), concentrated nitric acid (3.5 mL, 54.4 mmol), deionized water, diethyl ether, anhydrous magnesium sulfate.[16]

-

Procedure : a. In a round-bottom flask equipped with a thermometer, carefully melt the this compound. b. Once the temperature reaches 100 °C, cautiously add the concentrated nitric acid. The reaction can be exothermic. c. After the addition is complete, allow the mixture to cool to room temperature, which should result in a yellow solid. d. Dissolve the solid in 100 mL of water. e. Transfer the aqueous solution to a separatory funnel and extract the product three times with 50 mL portions of diethyl ether. f. Combine the organic layers and dry over anhydrous magnesium sulfate. g. Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield phenylphosphonic acid as a solid. h. The product can be further purified by recrystallization from diethyl ether.[16]

Caption: Step-by-step workflow for the oxidation of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound in various fields.

Caption: How the core properties of this compound lead to its diverse applications.

-

Synthetic Intermediate : It is a crucial building block for synthesizing a wide array of other organophosphorus compounds.[3][5] Its reactivity allows for modifications to create derivatives with desired properties.

-

Catalysis : Due to its acidic nature, it can act as a catalyst, for example, in esterification reactions.[5]

-

Materials Science : It is used as an additive to improve the flame retardancy of polymers like polyurethane and nylon.[4][5] It also finds use as a corrosion inhibitor.[17]

-

Drug Discovery : Phosphinic acid derivatives are a versatile class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[18] They can act as potent and selective enzyme inhibitors, often by mimicking the tetrahedral transition state of substrate hydrolysis or by chelating metal ions in enzyme active sites.[19] this compound serves as a key starting material for creating these complex and biologically active molecules, making it an essential tool for drug development professionals.[6]

Caption: How phosphinate inhibitors can block enzyme activity, a key concept in drug design.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.[8]

-

Hazards : It is harmful if swallowed (Acute oral toxicity, Category 4) and causes severe skin corrosion and serious eye damage (Category 1).[8] It may also cause respiratory system irritation.[8]

-

Handling : Handle in a well-ventilated area or in a closed system.[8] Avoid dust formation. Do not get in eyes, on skin, or on clothing.[8]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles).[9] Use a NIOSH/MSHA approved respirator if exposure limits are exceeded.[8]

-

Storage : Store in a cool, dry, well-ventilated place in tightly closed containers.[5] Keep in a corrosives area, away from incompatible materials such as bases and strong oxidizing agents.[5][8]

-

First Aid :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[8]

-

Ingestion : Do NOT induce vomiting. Clean mouth with water and drink 1-2 glasses of water. Seek immediate medical attention.[8]

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

Conclusion

This compound (CAS 1779-48-2) is a foundational organophosphorus compound with a well-defined set of chemical and physical properties. Its versatile reactivity makes it an indispensable tool for researchers in both academia and industry. For drug development professionals, it serves as a critical starting point for the synthesis of novel phosphinate-containing molecules that have shown significant potential as therapeutic agents. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in advancing scientific discovery.

References

- 1. This compound (1779-48-2) for sale [vulcanchem.com]

- 2. CAS 1779-48-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 1779-48-2 | MOLNOVA [molnova.com]

- 5. sincerechemical.com [sincerechemical.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound | 1779-48-2 [chemicalbook.com]

- 11. Phenylphosphonous acid (CAS 1779-48-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. This compound(1779-48-2) 1H NMR [m.chemicalbook.com]

- 13. Phenylphosphonous acid [webbook.nist.gov]

- 14. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Phenylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphinic acid (PPA), a key organophosphorus compound, holds a significant position in the landscape of chemical synthesis and materials science. Its unique structural features and reactivity make it a versatile building block for a wide array of derivatives with applications in catalysis, flame retardants, and as precursors to pharmacologically active molecules. This technical guide provides a comprehensive analysis of the molecular structure and bonding of this compound, supported by quantitative data, detailed experimental protocols, and visual representations to aid in its application and further research.

Molecular Structure and Bonding

This compound, with the chemical formula C₆H₇O₂P, consists of a central phosphorus atom bonded to a phenyl group, a hydroxyl group, a hydrogen atom, and a doubly bonded oxygen atom. This arrangement results in a tetrahedral geometry around the phosphorus center.

A salient feature of this compound in the solid state is the formation of strong intermolecular hydrogen bonds. Specifically, a P-O-H···O=P hydrogen bond links adjacent molecules, creating infinite chains. This robust hydrogen bonding network significantly influences the physical properties of the compound, such as its melting point and solubility. The P—O···O=P distance in this network has been reported to be approximately 2.513 Å, indicative of a strong interaction.[1]

Data Presentation

The structural and spectroscopic characteristics of this compound are summarized in the following tables.

Table 1: Crystallographic Data and Key Bond Parameters

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| P=O Bond Length | Data not available in search results |

| P-OH Bond Length | Data not available in search results |

| P-C (phenyl) Bond Length | Data not available in search results |

| P-H Bond Length | Data not available in search results |

| O=P-OH Bond Angle | Data not available in search results |

| C-P-O Bond Angles | Data not available in search results |

| Hydrogen Bond (P-O···O=P) Distance | 2.513 (3) Å[2] |

Note: Specific bond lengths and angles from a complete single-crystal X-ray diffraction study were not available in the provided search results. The hydrogen bond distance is a key structural parameter derived from crystallographic studies.

Table 2: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Solvent |

| ¹H NMR | 7.4-7.8 | Multiplet | - | CDCl₃ |

| 8.2 | Singlet (broad) | - | CDCl₃ | |

| ¹³C NMR | 128.6 (d) | Doublet | J(C,P) ≈ 10 Hz | CDCl₃ |

| 131.8 (d) | Doublet | J(C,P) ≈ 3 Hz | CDCl₃ | |

| 132.5 (d) | Doublet | J(C,P) ≈ 10 Hz | CDCl₃ | |

| 133.0 (d) | Doublet | J(C,P) ≈ 185 Hz | CDCl₃ | |

| ³¹P NMR | 22.5 | Singlet | - | Not specified |

Note: The provided search results offer access to spectra but do not always explicitly state the chemical shifts in a consolidated table. The values presented are interpretations of the available spectral data. Coupling constants for ¹³C NMR are approximate.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 2900-3100 | C-H stretching (aromatic) |

| 2300-2400 | P-H stretching |

| 1600 | C=C stretching (aromatic) |

| 1200-1300 | P=O stretching |

| 900-1100 | P-O-H bending, P-C stretching |

Note: These are characteristic absorption ranges for the functional groups present in this compound.

Mandatory Visualization

References

Spectroscopic Data of Phenylphosphinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for phenylphosphinic acid. The information is presented to be a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules. The following tables summarize the ¹H, ¹³C, and ³¹P NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 7.40 - 7.80 | Multiplet | - | Aromatic Protons (C₆H₅) |

| 8.0 - 12.0 | Broad Singlet | - | Acidic Proton (P-OH) |

| ~7.0 | Doublet | ~500 Hz (¹JPH) | Proton directly bonded to Phosphorus (P-H) |

Note: The chemical shift of the acidic proton can vary significantly depending on the solvent and concentration. The P-H proton signal is a characteristic feature of phosphinic acids.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~128 | C4 (para) |

| ~130 | C2/C6 (ortho) |

| ~132 | C3/C5 (meta) |

| ~135 (doublet) | C1 (ipso, coupled to P) |

Note: The carbon atoms of the phenyl ring exhibit distinct chemical shifts due to their proximity and coupling to the phosphorus atom.

Table 3: ³¹P NMR Spectroscopic Data of this compound

| Chemical Shift (δ) [ppm] | Multiplicity |

| +15 to +25 | Multiplet |

Note: The chemical shift is referenced to 85% H₃PO₄. The multiplicity arises from coupling to the protons on the phenyl ring and the proton directly attached to the phosphorus atom.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Absorption Data for this compound

| Frequency (cm⁻¹) | Vibrational Assignment |

| 3050 - 3080 | C-H stretch (aromatic) |

| 2800 - 2900 | P-H stretch |

| 2500 - 2700 | O-H stretch (acidic, broad) |

| 1600, 1480, 1440 | C=C stretch (aromatic ring) |

| 1150 - 1250 | P=O stretch |

| 900 - 1000 | P-OH bend |

| 700 - 750 | C-H bend (out-of-plane, aromatic) |

Experimental Protocols

NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

³¹P NMR Acquisition: Acquire the ³¹P NMR spectrum. This is often done with proton decoupling to obtain a single sharp peak, or without decoupling to observe the P-H coupling. An external standard of 85% H₃PO₄ is used for chemical shift referencing.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[1][2][3][4][5]

-

Sample Preparation: Dry potassium bromide (KBr) powder in an oven to remove any moisture.[1] Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[2]

-

Grinding and Mixing: Thoroughly grind the this compound and KBr together in an agate mortar and pestle to create a fine, homogeneous powder.[2]

-

Pellet Formation: Place the powder mixture into a pellet die and press it under high pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[1][4]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 2. shimadzu.com [shimadzu.com]

- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 4. pelletpressdiesets.com [pelletpressdiesets.com]

- 5. scienceijsar.com [scienceijsar.com]

Theoretical Insights into the Reactivity of Phenylphosphinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphinic acid (PPA), an organophosphorus compound with the formula C₆H₇O₂P, is a versatile molecule with significant applications in organic synthesis, catalysis, and materials science.[1][2] Its reactivity, governed by the presence of a phosphorus-hydrogen bond and an acidic hydroxyl group, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the theoretical underpinnings of this compound's reactivity, focusing on key reactions such as oxidation, esterification, and its role in multicomponent reactions. The guide synthesizes experimental data, kinetic studies, and mechanistic insights to provide a comprehensive resource for researchers in drug development and related scientific fields.

Core Reactivity Profile

This compound exists in tautomeric equilibrium between the more stable tetracoordinate phosphinic acid form and the trivalent phosphonous acid form. This equilibrium is crucial in understanding its reactivity, as different reactions may proceed through one of the two tautomers. The key reactive sites of the molecule are the P-H bond, which can undergo oxidative addition and radical reactions, and the P-OH group, which is acidic and can be esterified or deprotonated.

Key Reactions and Mechanistic Insights

Oxidation to Phenylphosphonic Acid

The oxidation of this compound to phenylphosphonic acid is a fundamental transformation that increases the oxidation state of the phosphorus atom from +1 to +3. This reaction is commonly achieved using various oxidizing agents.

Reaction Pathway:

The overall transformation involves the insertion of an oxygen atom into the P-H bond.

Mechanistic Considerations:

Kinetic studies on the oxidation of this compound by various oxidants, such as pyridinium (B92312) fluorochromate and benzyltrimethylammonium (B79724) dichloroiodate, suggest a mechanism involving the transfer of a hydride ion from the P-H bond to the oxidant in the rate-determining step.[3] The reaction often exhibits a substantial primary kinetic isotope effect, further supporting the cleavage of the P-H bond in the slow step.[3] Studies have also indicated that the pentacoordinated tautomer of the phosphorus oxyacid is the reactive reductant.

Experimental Protocols:

Oxidation with Nitric Acid

A common laboratory-scale method for the oxidation of this compound involves the use of concentrated nitric acid.[4][5]

Workflow:

Detailed Procedure:

-

Melt 10.0 g (69.7 mmol) of this compound in a round-bottom flask.

-

Once the temperature reaches 100 °C, carefully add 3.5 mL (54.4 mmol) of concentrated nitric acid.[4][5]

-

After the addition is complete, allow the mixture to cool to room temperature, which should result in the formation of a yellow solid.[4]

-

Extract the aqueous solution with diethyl ether (3 x 50 mL).[4][5]

-

Dry the combined organic phases over anhydrous magnesium sulfate.[4]

-

Remove the solvent under reduced pressure and recrystallize the crude product from diethyl ether to yield a colorless solid.[5]

Oxidation with Potassium Permanganate (B83412)

Potassium permanganate can also be used as a strong oxidizing agent.

Detailed Procedure:

-

Prepare a solution of 1 g (0.007 mole) of phenylphosphonous acid in 10 mL of acetone (B3395972) and 10 mL of water.

-

Add a solution of 0.281 g (0.007 mole) of sodium hydroxide (B78521) in 10 mL of water until a pH of approximately 7 is reached.

-

Slowly add a solution of 0.663 g (0.007 mole) of potassium permanganate (KMnO₄) in 10 mL of water to the vigorously stirred reaction mixture at 20-25 °C over 5 minutes.

-

Stir the mixture for an additional 5 minutes at ambient temperature.

-

Acidify the reaction with concentrated hydrochloric acid to a pH of 1.

Quantitative Data:

| Oxidant | Reactant Amount | Oxidant Amount | Yield | Reference |

| Nitric Acid | 10.0 g (69.7 mmol) | 3.5 mL (54.4 mmol) | 40% | [4] |

| Potassium Permanganate | 1 g (0.007 mole) | 0.663 g (0.007 mole) | Not specified |

Esterification Reactions

Esterification of this compound can proceed through either direct reaction with an alcohol or via alkylation of the phosphinate anion.

Mechanistic Pathways:

Direct Esterification: This typically requires forcing conditions, such as high temperatures or microwave irradiation, and can be catalyzed by ionic liquids.[6] The reaction is thought to proceed through the trivalent phosphonous acid tautomer.

Alkylating Esterification: This involves deprotonation of the phosphinic acid to form the phosphinate anion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.

Experimental Protocols:

Microwave-Assisted Direct Esterification

Detailed Procedure:

-

In a microwave vial, combine phenyl-H-phosphinic acid (1 equivalent), the desired alcohol (15 equivalents), and [bmim][PF6] (10 mol%).

-

Seal the vial and heat in a microwave reactor at 140-160 °C for 30 minutes.

-

After cooling, purify the product by flash chromatography.

Thermal Esterification

Detailed Procedure:

-

Reflux a mixture of this compound (1 equivalent) and an excess of the desired alcohol (e.g., 15 equivalents of butanol).

-

Monitor the reaction progress by TLC or ³¹P NMR.

-

Upon completion, cool the reaction mixture and purify by flash chromatography.

Quantitative Data for Esterification:

| Method | Alcohol | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave-Assisted | Butyl alcohol | [bmim][PF6] | 140 | 30 min | 94 | [6] |

| Thermal | Butyl alcohol | None | Reflux | 36 h | ~100 (conversion) | |

| Thermal (N₂) | Butyl alcohol | None | Reflux | 60 h | 95 | |

| Thermal (N₂) | Butyl alcohol | [bmim][PF6] | Reflux | 30 h | Not specified |

Pudovik and Kabachnik-Fields Reactions

This compound and its esters are key reagents in the synthesis of α-aminophosphinates and α-aminophosphonates through the Pudovik and Kabachnik-Fields reactions. These reactions are crucial for the formation of carbon-phosphorus bonds.

Reaction Pathways:

The Pudovik reaction involves the addition of a P-H bond across a C=N double bond of an imine.[2][6] The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound.

Mechanistic Considerations:

The Kabachnik-Fields reaction can proceed through two main pathways: either via the initial formation of an imine followed by the addition of the P-H compound (Pudovik pathway) or through the formation of an α-hydroxyphosphonate followed by substitution with the amine. The dominant pathway depends on the specific reactants and reaction conditions.

Experimental Protocol for Aza-Pudovik Reaction:

Detailed Procedure:

-

Stir a mixture of the aldehyde (25 mmol) and the amine (25 mmol) at room temperature for 1 hour.

-

Add dichloromethane (B109758) (10 mL) and dry the solution with Na₂SO₄.

-

After filtration and removal of the solvent, the crude imine is obtained.

-

React the imine with ethyl phenyl-H-phosphinate under microwave irradiation at 100 °C for 1.5 hours.

-

Purify the resulting α-amino-benzylphosphinate by flash chromatography.[7]

Quantitative Data for Aza-Pudovik Reaction:

| Aldehyde | Amine | P-Reagent | Yield (%) | Reference |

| Benzaldehyde | Butylamine | Ethyl phenyl-H-phosphinate | 65-92 | [7] |

| Benzaldehyde | Propylamine | Ethyl phenyl-H-phosphinate | 65-92 | [7] |

| Benzaldehyde | Benzylamine | Ethyl phenyl-H-phosphinate | 65-92 | [7] |

Theoretical Studies and Computational Insights

While extensive experimental data exists for the reactivity of this compound, detailed theoretical studies, particularly using computational methods like Density Functional Theory (DFT), are more limited for this specific molecule compared to the broader class of phosphonic acids.

Tautomerism:

Theoretical studies have investigated the tautomeric equilibrium between the tetracoordinate phosphinic acid and the trivalent phosphonous acid forms. These studies are crucial for understanding which tautomer is the active species in different reactions.

Esterification:

DFT calculations on the T3P®-promoted esterification and amidation of phosphinic acids have provided valuable insights into the reaction mechanism. These studies have elucidated the role of the activating agent and the energetics of the reaction, explaining why direct derivatization can be challenging.

Future Directions for Theoretical Studies:

Further computational studies on the oxidation and Pudovik reactions of this compound would be highly beneficial. Specifically, DFT calculations could be employed to:

-

Elucidate the transition state structures and activation barriers for the oxidation with different oxidizing agents.

-

Model the reaction pathways for the Pudovik and Kabachnik-Fields reactions to determine the preferred mechanistic route under various conditions.

-

Investigate the electronic effects of substituents on the phenyl ring on the reactivity of this compound.

Applications in Drug Development

Derivatives of this compound are of significant interest in drug discovery. The phosphinic acid moiety can act as a stable mimic of the tetrahedral transition state of peptide bond hydrolysis, making these compounds potent inhibitors of metalloproteinases and other proteases.[5] The understanding of the reactivity of this compound is therefore crucial for the design and synthesis of novel therapeutic agents.

Conclusion

This compound exhibits a rich and diverse reactivity profile, making it a valuable building block in organic synthesis. This guide has provided a comprehensive overview of the theoretical aspects of its key reactions, drawing upon experimental data, kinetic studies, and mechanistic proposals. While there is a solid foundation of experimental knowledge, further computational studies are needed to provide a more detailed and quantitative understanding of the reaction mechanisms at the molecular level. Such theoretical insights will undoubtedly accelerate the application of this compound and its derivatives in various scientific fields, including the development of new pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Pudovik reaction - Wikipedia [en.wikipedia.org]

- 3. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Phenylphosphonic acid 98 1571-33-1 [sigmaaldrich.com]

- 7. Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent [mdpi.com]

The Core Mechanism of Phenylphosphinic Acid Disproportionation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism governing the disproportionation of phenylphosphinic acid. This reaction, a cornerstone of organophosphorus chemistry, involves the conversion of this compound into phenylphosphine (B1580520) and phenylphosphonic acid upon heating. This document outlines the proposed mechanistic pathway, supported by available literature, and offers conceptual experimental protocols for its investigation.

Overview of the Disproportionation Reaction

The thermal decomposition of monosubstituted phosphinic acids, such as this compound (PhP(O)(OH)H), is a classic example of a disproportionation reaction. In this redox process, the phosphorus atom, with an initial oxidation state of +1, is simultaneously reduced to -3 in phenylphosphine (PhPH₂) and oxidized to +3 in phenylphosphonic acid (PhP(O)(OH)₂).

The overall, unbalanced reaction is as follows:

This compound → Phenylphosphine + Phenylphosphonic Acid

While the reaction is well-established, the precise mechanism is intricate and is understood to proceed through several key intermediates.[1][2]

Proposed Mechanistic Pathway

The disproportionation of this compound is not a single-step event. The currently accepted mechanism, based on trapping experiments and the characterization of intermediates, involves the initial formation of a key anhydride (B1165640), which then decomposes to a highly reactive species.[1][3]

Step 1: Formation of Phenylphosphinic Anhydride

The process is initiated by the thermal dehydration of two molecules of this compound to form phenylphosphinic anhydride. This condensation reaction releases a molecule of water.

Caption: Formation of phenylphosphinic anhydride via thermal dehydration.

Step 2: Generation of the Phenylphosphinidene Intermediate

The crucial step in the mechanistic cascade is the decomposition of phenylphosphinic anhydride to generate the highly reactive and transient intermediate, phenylphosphinidene (Ph-P=O), along with a molecule of this compound.[1][4] The existence of phenylphosphinidene has been substantiated through trapping experiments with reagents like benzil.[1]

Caption: Decomposition of the anhydride to the phenylphosphinidene intermediate.

Step 3: Formation of Final Products

The final stage of the mechanism involves the conversion of the phenylphosphinidene intermediate and the remaining this compound into the stable end products: phenylphosphine and phenylphosphonic acid. The precise sequence of these subsequent reactions is not definitively established in the literature, but a plausible pathway involves the following:

-

Reaction of Phenylphosphinidene: The electrophilic phenylphosphinidene can react with the nucleophilic P-H bond of a this compound molecule.

-

Hydrolysis: The water molecule generated in the initial dehydration step can hydrolyze a molecule of phenylphosphinic anhydride to regenerate two molecules of this compound, or react with other intermediates.

-

Redox Cascade: A series of proton and hydride transfers among the various species present leads to the final disproportionated products. An ionic mechanism has been suggested to be involved in the formation of phenylphosphine.[1]

The overall transformation can be visualized as a network of interconnected reactions rather than a single linear path.

Caption: Overall logical flow of the this compound disproportionation.

Quantitative Data

A comprehensive search of the scientific literature reveals a notable absence of detailed kinetic studies specifically focused on the thermal disproportionation of this compound. While the thermal decomposition of various other organophosphorus compounds has been investigated, quantitative data such as rate constants, activation energies, and product yields under varying conditions for this specific reaction are not well-documented.

| Parameter | Value | Conditions | Source |

| Reaction Rate (k) | Data not available | Not specified | - |

| Activation Energy (Ea) | Data not available | Not specified | - |

| Phenylphosphine Yield | Data not available | Not specified | - |

| Phenylphosphonic Acid Yield | Data not available | Not specified | - |

Table 1: Summary of Quantitative Data for the Disproportionation of this compound. The lack of available data highlights an opportunity for further research in this area.

Conceptual Experimental Protocol

For researchers wishing to investigate the mechanism and kinetics of this reaction, the following conceptual protocol outlines a potential experimental approach. This protocol is based on general methodologies for studying thermal decompositions of organophosphorus compounds.

Materials and Equipment

-

Reactant: this compound (high purity)

-

Inert Gas: Nitrogen or Argon (high purity)

-

Solvent (for analysis): Anhydrous, deuterated solvents (e.g., CDCl₃, DMSO-d₆) for NMR analysis.

-

Apparatus:

-

Glass tube furnace or a similar setup for controlled heating.

-

Schlenk line for maintaining an inert atmosphere.

-

Cold trap (e.g., liquid nitrogen) to collect volatile products.

-

NMR spectrometer (³¹P and ¹H).

-

Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis of volatile products.

-

High-Performance Liquid Chromatograph (HPLC) for analysis of non-volatile products.

-

Experimental Workflow

The following diagram illustrates a conceptual workflow for studying the thermal disproportionation of this compound.

Caption: Conceptual workflow for the study of this compound disproportionation.

Procedure

-

Reaction Setup: A known quantity of this compound is placed in a reaction tube connected to a Schlenk line and a cold trap cooled with liquid nitrogen.

-

Inert Atmosphere: The system is thoroughly purged with an inert gas to remove oxygen and moisture.

-

Thermal Decomposition: The reaction tube is heated in a furnace to the desired temperature for a specified duration.

-

Product Collection: After the reaction, the system is cooled to room temperature. The volatile products, including phenylphosphine, will have collected in the cold trap. The non-volatile residue, primarily phenylphosphonic acid, will remain in the reaction tube.

-

Analysis of Volatile Products: The contents of the cold trap are carefully collected and analyzed by GC-MS to identify the components and by ¹H NMR spectroscopy to quantify the yield of phenylphosphine.

-

Analysis of Non-Volatile Residue: The residue in the reaction tube is dissolved in a suitable solvent and analyzed by ³¹P NMR spectroscopy to determine the yield of phenylphosphonic acid and to identify any other phosphorus-containing byproducts. HPLC can also be used for quantification.

-

Kinetic Studies: By running the experiment at different temperatures and for varying times, and by quantifying the disappearance of the reactant and the appearance of the products, the kinetic parameters of the reaction can be determined.

Conclusion

The thermal disproportionation of this compound is a complex process that proceeds through the formation of a key anhydride intermediate and its subsequent decomposition to a reactive phenylphosphinidene species. While the general pathway is understood, this guide highlights a significant gap in the literature regarding detailed quantitative kinetic data and specific experimental protocols for this fundamental reaction. The conceptual framework provided herein offers a starting point for researchers to further elucidate the intricacies of this mechanism, contributing to a deeper understanding of organophosphorus chemistry.

References

- 1. Organophosphorus intermediates. Part IV. Formation of phenylphosphinidene in the decomposition of phenylphosphinic anhydride: mechanism for the thermal decomposition of monosubstituted phosphinic acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Organophosphorus intermediates. Part I. The formation and decomposition of phenylphosphinic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. kar.kent.ac.uk [kar.kent.ac.uk]

A Comprehensive Technical Guide to the Solubility of Phenylphosphinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of phenylphosphinic acid in various organic solvents. A thorough understanding of its solubility is critical for its application in diverse fields, including organic synthesis, catalysis, and the development of novel pharmaceuticals. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent and the temperature. The following tables summarize the available quantitative solubility data.

Table 1: Mole Fraction Solubility (x) of this compound in Selected Organic Solvents

| Temperature (K) | n-Propanol | Acetone (B3395972) | Acetonitrile (B52724) | Ethyl Acetate (B1210297) | Chloroform |

| 288.15 | 0.0989 | 0.0864 | 0.0466 | 0.0275 | 0.0079 |

| 293.15 | 0.1145 | 0.0998 | 0.0549 | 0.0328 | 0.0094 |

| 298.15 | 0.1323 | 0.1152 | 0.0645 | 0.0390 | 0.0112 |

| 303.15 | 0.1526 | 0.1328 | 0.0756 | 0.0462 | 0.0133 |

| 308.15 | 0.1758 | 0.1529 | 0.0884 | 0.0545 | 0.0158 |

| 313.15 | 0.2023 | 0.1760 | 0.1031 | 0.0642 | 0.0187 |

| 318.15 | 0.2327 | 0.2025 | 0.1201 | 0.0755 | 0.0221 |

Data sourced from a study by He et al. (2016).[1][2]

As the data indicates, the solubility of this compound increases with rising temperature in all the tested solvents.[1][2] At any given temperature, the solubility follows the order: n-propanol > acetone > acetonitrile > ethyl acetate > chloroform.[1][2] This order does not directly correlate with the polarity of the solvents, suggesting that specific solute-solvent interactions play a significant role.

Table 2: Qualitative and Additional Quantitative Solubility Data for this compound

| Solvent | Solubility | Notes |

| Water | 7.7 g/100 mL (25 °C) | Slightly soluble, increases with heat. |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | - |

| Ethanol | Soluble | - |

| Diethyl Ether | Slightly Soluble | Purification can be done by washing with ether. |

| Benzene | Insoluble | Can be recrystallized from benzene. |

| Hexane | Insoluble | - |

Experimental Protocols

The quantitative data presented in this guide is primarily determined using the static analytical method , a type of isothermal saturation method, coupled with gravimetric analysis. This method relies on achieving thermodynamic equilibrium between the solid solute and the solvent at a constant temperature.

Detailed Methodology: Isothermal Saturation and Gravimetric Analysis

1. Apparatus Setup:

-

A jacketed glass vessel (e.g., 100 mL) equipped with a magnetic stirrer is used as the equilibrium cell.

-

The temperature of the vessel is controlled by circulating a fluid from a constant-temperature water bath with a precision of ±0.1 K.

-

A calibrated thermometer is used to monitor the temperature inside the vessel.

2. Sample Preparation:

-

An excess amount of pure this compound is added to a known volume of the organic solvent in the equilibrium cell. The presence of undissolved solid is essential to ensure saturation.

-

The cell is securely sealed to prevent any solvent evaporation during the experiment.

3. Equilibration:

-

The mixture is continuously agitated using the magnetic stirrer at a constant speed to facilitate the dissolution process.

-

The system is maintained at a constant, predetermined temperature for a sufficient period to ensure that equilibrium is reached. This is typically confirmed by taking samples at different time intervals until the concentration of the solute in the solution remains constant.

4. Sample Withdrawal and Phase Separation:

-

Once equilibrium is established, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

-

A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm membrane filter) to prevent any solid particles from being transferred.

5. Gravimetric Analysis:

-

A pre-weighed empty container (e.g., a glass vial or evaporating dish) is used to collect the withdrawn sample.

-

The exact mass of the collected saturated solution is determined by weighing the container with the sample.

-

The solvent is then removed from the sample by evaporation. This can be achieved by placing the container in a vacuum oven at a suitable temperature until a constant weight of the dried solute (this compound) is obtained.

-

The mass of the dried solute is determined by weighing the container again.

6. Calculation of Solubility:

-

The mass of the solvent is calculated by subtracting the mass of the dried solute from the total mass of the saturated solution.

-

The mole fraction solubility (x) is then calculated using the following formula: x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where:

-

m_solute = mass of the dried this compound

-

M_solute = molar mass of this compound

-

m_solvent = mass of the solvent

-

M_solvent = molar mass of the solvent

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal saturation method.

References

The Thermal Stability and Decomposition of Phenylphosphinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Phenylphosphinic acid (PPA). Due to the limited availability of direct experimental data for pure this compound in publicly available literature, this guide synthesizes information from analogous organophosphorus compounds and established principles of thermal analysis. The presented data and decomposition pathways serve as a robust framework for designing and interpreting experimental studies involving this compound.

Thermal Analysis Data

The thermal decomposition of this compound is expected to be a multi-stage process. The following tables summarize representative quantitative data that could be expected from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Disclaimer: The following quantitative data is representative and estimated based on the thermal behavior of structurally related organophosphorus compounds. Experimental verification is required for precise values for pure this compound.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Atmosphere | Heating Rate |

| Onset Decomposition Temp. (Tonset) | ~ 180 - 220 °C | Inert (N2) | 10 °C/min |

| Temperature at Max. Decomposition Rate (Tmax) - Stage 1 | ~ 230 - 270 °C | Inert (N2) | 10 °C/min |

| Mass Loss - Stage 1 | ~ 10 - 15 % | Inert (N2) | 10 °C/min |

| Temperature at Max. Decomposition Rate (Tmax) - Stage 2 | ~ 300 - 350 °C | Inert (N2) | 10 °C/min |

| Mass Loss - Stage 2 | ~ 30 - 40 % | Inert (N2) | 10 °C/min |

| Final Residue at 600 °C | ~ 45 - 55 % | Inert (N2) | 10 °C/min |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Atmosphere | Heating Rate |

| Melting Point (Tm) | 83 - 85 °C | Inert (N2) | 10 °C/min |

| Enthalpy of Fusion (ΔHf) | Not Available | Inert (N2) | 10 °C/min |

| Decomposition | Endothermic/Exothermic | Inert (N2) | 10 °C/min |

Proposed Thermal Decomposition Pathway

The thermal decomposition of monosubstituted phosphinic acids is understood to proceed via a disproportionation mechanism to yield phosphines and phosphonic acids.[1] In the case of this compound, the decomposition is likely initiated by the formation of an anhydride (B1165640) intermediate, which then undergoes further decomposition.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and accurate data. The following are recommended starting points for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss of this compound.

Instrumentation and Parameters:

| Parameter | Recommended Value/Condition |

| Instrument | Calibrated Thermogravimetric Analyzer |

| Sample Mass | 5 – 10 mg |

| Crucible | Alumina or platinum pan |

| Heating Rate | 10 °C/min |

| Temperature Range | Ambient to 600 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Flow Rate | 20 – 50 mL/min |

Procedure:

-

Sample Preparation: Ensure the this compound sample is of high purity and has been properly dried to remove any residual solvent. Accurately weigh 5 to 10 mg of the sample into a clean, tared TGA crucible. Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.

-

Instrument Setup: Place the sample crucible in the TGA instrument. Purge the furnace with the inert gas for at least 30 minutes before starting the analysis to ensure an oxygen-free environment.

-

Analysis: Initiate the heating program with a ramp rate of 10 °C/min from ambient temperature to 600 °C. Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine the onset of decomposition, peak decomposition temperatures, and mass loss at each stage.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe the thermal events (endothermic/exothermic) associated with the decomposition of this compound.

Instrumentation and Parameters:

| Parameter | Recommended Value/Condition |

| Instrument | Calibrated Differential Scanning Calorimeter |

| Sample Mass | 2 – 5 mg |

| Crucible | Hermetically sealed aluminum pans |

| Heating Rate | 10 °C/min |

| Temperature Range | Ambient to 400 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Flow Rate | 20 – 50 mL/min |

Procedure:

-

Sample Preparation: Accurately weigh 2 to 5 mg of the dried this compound sample into a clean, tared aluminum DSC pan. Hermetically seal the pan to contain any volatiles produced during heating.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with the inert gas.

-

Analysis: Initiate the heating program with a ramp rate of 10 °C/min from ambient temperature to 400 °C. Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify the melting peak and any endothermic or exothermic peaks associated with decomposition. Determine the melting temperature (Tm) from the peak of the melting endotherm and calculate the enthalpy of fusion (ΔHf) from the peak area.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

References

Phenylphosphinic Acid: A Comprehensive Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety and handling precautions for phenylphosphinic acid in a laboratory setting. Adherence to these guidelines is crucial to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

This compound (PPA) is a white crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₇O₂P | [1] |

| Molecular Weight | 142.09 g/mol | |

| CAS Number | 1779-48-2 | [1] |

| Appearance | White crystalline solid/powder | [1][2] |

| Melting Point | 82 - 88 °C (179.6 - 190.4 °F) | [3] |

| Boiling Point | 180 °C (356 °F) at 760 mmHg | [3] |

| Water Solubility | 7.7 g/100 mL at 25 °C | [1][2] |

| pKa | 2.1 at 17 °C | [1][2] |

| Autoignition Temperature | 125 °C (257 °F) | [3][4] |

| Decomposition Temperature | > 200 °C | [4] |

| Vapor Pressure | No data available | |

| Flash Point | No information available | [3][4] |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance with several key risks. It is harmful if swallowed, causes severe skin burns and serious eye damage, and may cause respiratory irritation.[3][5]

Table 2: Toxicological Data for this compound

| Hazard Classification | GHS Category | Details | Reference |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed. LD50 (Rat, oral): 1345 mg/kg. | [5] |

| Skin Corrosion/Irritation | Category 1C | Causes severe skin burns. | [5] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. | [5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [3] |

Experimental Protocols for Hazard Assessment

The hazard classifications of this compound are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to assess the toxicity of a substance when ingested.[6][7][8] The protocol involves a stepwise procedure with the use of a limited number of animals.

-

Principle: A single dose of the substance is administered orally to a group of fasted female rats.[6] The animals are observed for signs of toxicity and mortality over a 14-day period. The outcome of the first group determines the dosage for the subsequent group, allowing for classification into a GHS toxicity category.[6][9]

-

Animal Selection: Healthy, young adult, nulliparous, and non-pregnant female rats are typically used.[6]

-

Dose Administration: The test substance is administered in a single dose via gavage. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[6]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals at the end of the observation period.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.[10][11][12][13]

-

Principle: A single dose of the test substance is applied to a small area of the skin of an albino rabbit.[10][14] The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[10][14]

-

Procedure: The test is typically initiated with a single animal.[12] 0.5 g of the solid substance is applied to the skin.[10] Skin reactions, such as erythema (redness) and edema (swelling), are observed and graded at specific intervals (1, 24, 48, and 72 hours) after patch removal and daily thereafter for up to 14 days.[10]

-

Evaluation: The severity and reversibility of the skin reactions are assessed to determine if the substance is an irritant or corrosive.[10] If a corrosive effect is observed, the test is terminated immediately.[14]

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline is used to determine the potential of a substance to cause eye irritation or serious eye damage.[15][16][17][18]

-

PrincIPE: A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit; the other eye serves as a control.[15][17]

-

Procedure: The test is initiated using one animal.[16][17] The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application and daily thereafter if effects persist.[17] Lesions of the cornea, iris, and conjunctiva are scored to assess the degree of irritation.[15] The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[17][19]

-

Evaluation: If a corrosive or severe irritant effect is not observed, the response is confirmed using up to two additional animals.[15][17] The reversibility of ocular lesions is evaluated to classify the substance.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate PPE are essential to minimize exposure to this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder to minimize dust generation.[4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing should be worn to prevent skin contact.[4]

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) should be used.[4]

Storage and Incompatibility

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, designated as a corrosives area.[4]

-

Incompatible Materials: Avoid contact with bases and strong oxidizing agents.[4]

First Aid Measures

Immediate medical attention is required for all routes of exposure.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[4]

Spill and Fire Procedures

Accidental Release Measures

-

Ensure adequate ventilation.

-

Use personal protective equipment as required.

-

Avoid dust formation.

-

Sweep up and shovel the spilled material into a suitable container for disposal. Do not breathe dust.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[4]

-

Specific Hazards: Fine dust dispersed in air may ignite, and dust can form an explosive mixture with air.[4]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and oxides of phosphorus may be formed.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

This compound waste is considered hazardous.

-

Disposal must be in accordance with federal, state, and local environmental control regulations.

-

Dispose of contents and container to an approved waste disposal plant.[4]

-

Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 1779-48-2 [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. search.library.doc.gov [search.library.doc.gov]

- 8. oecd.org [oecd.org]

- 9. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. nucro-technics.com [nucro-technics.com]

- 13. oecd.org [oecd.org]

- 14. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 15. nucro-technics.com [nucro-technics.com]

- 16. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 17. oecd.org [oecd.org]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes: Phenylphosphinic Acid as a Precursor for Phenylphosphonic Acid Synthesis

Introduction

Phenylphosphonic acid (PPA) is a highly versatile organophosphorus compound that serves as a critical building block in medicinal chemistry, materials science, and as a synthetic intermediate for various pharmaceuticals and agrochemicals.[1] Its synthesis from the readily available and cost-effective precursor, phenylphosphinic acid, is a fundamental and widely practiced transformation. The primary synthetic route involves the oxidation of the phosphorus center from a +3 to a +5 oxidation state.[1]

These application notes provide detailed protocols, comparative data, and visual workflows for the synthesis of phenylphosphonic acid using this compound as the starting material. The information is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Reaction Pathway Overview

The core chemical transformation is the oxidation of this compound. This process introduces an additional oxygen atom to the phosphorus center, converting the phosphinic acid moiety to a phosphonic acid.

Caption: General reaction pathway for the oxidation of this compound.

Data Presentation: Comparison of Oxidation Methods

The choice of oxidizing agent is a critical parameter that influences reaction efficiency, yield, and safety considerations. The following table summarizes quantitative data for common methods.

| Oxidizing Agent | Starting Materials | Reported Yield | Melting Point (°C) | Reference |

| Concentrated Nitric Acid | This compound, Nitric Acid | ~40% | 160-161 | [2][3] |

| Potassium Permanganate (B83412) | This compound, Potassium Permanganate | Not Specified | Not Specified | [4][5] |

Experimental Protocols

Detailed methodologies for the most frequently cited oxidation protocols are provided below.

Protocol 1: Oxidation using Concentrated Nitric Acid

This method is a common laboratory procedure for the oxidation of this compound.[2]

Materials:

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a thermometer, melt 10.0 g (69.7 mmol) of this compound by heating to 100 °C.[1][3]

-

Once the reactant is molten, carefully and dropwise add 3.5 mL (54.4 mmol) of concentrated nitric acid.[1][3] Note: This reaction can be exothermic.

-

After the addition is complete, allow the reaction mixture to cool to room temperature. A yellow solid should form.[2][3]

-

Pour the yellow solid into 100 mL of water and transfer the mixture to a separatory funnel.[1][3]

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).[1][3] Phenylphosphonic acid has some water solubility, so thorough extraction is necessary to maximize yield.[2][6]

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.[3]

-

Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator).[3]

-

The resulting crude product can be further purified by recrystallization from diethyl ether to yield a colorless solid.[3][7]

Caption: Experimental workflow for nitric acid oxidation.

Protocol 2: Oxidation using Potassium Permanganate

This protocol provides an alternative to using nitric acid, employing potassium permanganate in a neutralized solution.[4][5]

Materials:

-

Phenylphosphonous acid (1 g, ~0.007 mole) Note: The source refers to Phenylphosphonous acid, which is structurally similar to this compound and follows a similar oxidation pathway.

-

Acetone (B3395972) (10 mL)

-

Water (30 mL total)

-

Sodium hydroxide (B78521) (0.281 g, 0.007 mole)

-

Potassium permanganate (KMnO₄) (0.663 g, ~0.007 mole)[5]

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bisulfite solution

Procedure:

-

Prepare a solution of 1 g of phenylphosphonous acid in 10 mL of acetone and 10 mL of water.[4][5]

-

Add a solution of 0.281 g of sodium hydroxide in 10 mL of water to the acid solution until a pH of approximately 7 is achieved.[4][5]

-

Slowly add a solution of 0.663 g of potassium permanganate in 10 mL of water to the vigorously stirred reaction mixture over 5 minutes, maintaining a temperature of 20-25 °C.[4][5]

-

Stir the mixture for an additional 5 minutes at ambient temperature.[4][5]

-

Acidify the reaction with concentrated hydrochloric acid to a pH of 1.[4][5]

-

Add saturated sodium bisulfite solution to the mixture, which should result in the formation of a precipitate.[5]

-

Isolate the precipitate (the product, phenylphosphonic acid) via filtration and purify as necessary.

Caption: Experimental workflow for potassium permanganate oxidation.

Troubleshooting and Optimization

During the synthesis, several issues may arise. The following provides guidance on common problems and potential solutions, particularly for the nitric acid oxidation method.[2]

Caption: Troubleshooting logic for the oxidation of this compound.

References

The Pivotal Role of Phenylphosphinic Acid in Advancing Multicomponent Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phenylphosphinic acid (PPA), an organophosphorus compound, has emerged as a versatile and efficient catalyst in the realm of multicomponent reactions (MCRs). Its mild acidity, coupled with its unique chemical properties, enables the facile synthesis of complex molecular architectures from simple starting materials in a single synthetic operation. This attribute is of paramount importance in medicinal chemistry and drug discovery, where the rapid generation of diverse compound libraries is essential for identifying novel therapeutic agents. This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound in key multicomponent reactions.

Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates

Application Notes: The Kabachnik-Fields reaction is a cornerstone of organophosphorus chemistry, providing a direct route to α-aminophosphonates, which are recognized as structural analogs of α-amino acids with a wide range of biological activities.[1] this compound has proven to be an effective catalyst for this three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602).[1][2] The reaction can be conducted under mild, and often solvent-free, conditions, highlighting its utility in green chemistry.[1][2] The acidic nature of this compound is believed to activate the carbonyl group, facilitating the formation of an imine intermediate, which is then attacked by the nucleophilic phosphite.[1]

Quantitative Data:

| Entry | Aldehyde/Ketone | Amine | Dialkyl Phosphite | Catalyst Loading (mol%) | Conditions | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde (B42025) | Aniline (B41778) | Diethyl phosphite | 10 | 40°C, Ethanol (B145695) | 0.5 | 90 | [3] |

| 2 | 4-Chlorobenzaldehyde | Aniline | Diethyl phosphite | 10 | 40°C, Ethanol | 0.5 | 88 | [3] |

| 3 | 4-Methylbenzaldehyde | Aniline | Diethyl phosphite | 10 | 40°C, Ethanol | 0.5 | 85 | [3] |

| 4 | 4-Methoxybenzaldehyde | Aniline | Diethyl phosphite | 10 | 40°C, Ethanol | 1 | 82 | [3] |

| 5 | Benzaldehyde | Aniline | Diethyl phosphite | Not specified | 60°C, neat | 2-3 | Not specified | [1] |

Experimental Protocol: Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate [1][3]

-

Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol, 106 mg), aniline (1 mmol, 93 mg), and diethyl phosphite (1.2 mmol, 166 mg).

-

Catalyst Addition: Add this compound (10 mol%, 14.2 mg) to the mixture. For the solvent-based protocol, add ethanol (10 mL).

-

Reaction Conditions: Stir the mixture at room temperature for 10 minutes. For the neat protocol, heat the reaction mixture to 60°C. For the ethanol protocol, stir at 40°C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate (B1210297) (10 mL) and wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to obtain the desired α-aminophosphonate.

Kabachnik-Fields Reaction Workflow

Caption: Experimental workflow for the synthesis of α-aminophosphonates.

Biginelli Reaction: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

Application Notes: The Biginelli reaction is a highly significant multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds with a wide array of pharmacological properties, including antiviral, antibacterial, and antihypertensive activities.[4] this compound serves as an efficient catalyst for the one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea.[4][5] The use of this compound often leads to good to excellent yields under relatively mild conditions.[4]

Quantitative Data:

| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Ethyl acetoacetate (B1235776) | Urea | 10 | Acetonitrile (B52724) | 8 | 97 | [4] |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 10 | Acetonitrile | 8 | 95 | [4] |

| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 10 | Acetonitrile | 8 | 92 | [4] |